Structural Binding Mode Differentiation: Unique Gatekeeper Region Occupancy
GSK 690693 possesses a unique binding mode within the ATP-binding pocket of AKT. In co-crystal structures, GSK 690693 extends into a region between the gatekeeper residue (M229) and the K181–E200 salt bridge. This specific binding conformation is not observed for the clinically advanced ATP-competitive inhibitors ipatasertib (GDC-0068) or capivasertib (AZD5363) [1]. This structural difference provides a mechanistic basis for differential sensitivity to resistance mutations. For instance, the AKT1 M227Q gatekeeper mutation confers resistance to GSK690693, reducing its cellular potency, but does not confer cross-resistance to allosteric inhibitors or other ATP-competitive inhibitors in the same way [2].
| Evidence Dimension | Binding Mode / Structural Occupation |
|---|---|
| Target Compound Data | Extends into region between gatekeeper M229 and K181–E200 salt bridge |
| Comparator Or Baseline | Ipatasertib and Capivasertib do not occupy this region |
| Quantified Difference | Structural, not numeric; confers distinct resistance profile |
| Conditions | Crystal structure of AKT2 (PDB: 3D0E) and AKT1 models |
Why This Matters
This unique binding mode directly impacts experimental outcomes in models of acquired drug resistance, making GSK 690693 a critical tool for studying resistance mechanisms and validating target engagement in specific mutational contexts.
- [1] Hyman, D. M., Smyth, L. M., Donoghue, M. T. A., et al. (2020). The M227Q gatekeeper mutation confers resistance to select ATP-competitive and allosteric AKT inhibitors. Figure 3d. (PMC7435276). View Source
- [2] Hyman, D. M., Smyth, L. M., Donoghue, M. T. A., et al. (2020). The M227Q gatekeeper mutation confers resistance to select ATP-competitive and allosteric AKT inhibitors. Figure 3a-b. (PMC7435276). View Source
